molecular formula C29H33N3O6 B15126348 rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B15126348
M. Wt: 519.6 g/mol
InChI Key: URNUJYOBNPAUGC-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple functional groups, including an acetamido group, a phthalimide moiety, and a spirocyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold . This intermediate is then subjected to further reactions to introduce the spirocyclic structure and other functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable organic reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or phthalimide moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H33N3O6

Molecular Weight

519.6 g/mol

IUPAC Name

benzyl (2R,4S)-4-acetamido-2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C29H33N3O6/c1-20(33)30-22-17-23(11-14-32-26(34)24-9-5-6-10-25(24)27(32)35)38-29(18-22)12-15-31(16-13-29)28(36)37-19-21-7-3-2-4-8-21/h2-10,22-23H,11-19H2,1H3,(H,30,33)/t22-,23+/m0/s1

InChI Key

URNUJYOBNPAUGC-XZOQPEGZSA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@H](OC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)CCN4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CC(=O)NC1CC(OC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)CCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.